molecular formula C12H17NS B14666626 2-Methyl-2-(2-methylpropyl)-2,3-dihydro-1,3-benzothiazole CAS No. 37535-85-6

2-Methyl-2-(2-methylpropyl)-2,3-dihydro-1,3-benzothiazole

Cat. No.: B14666626
CAS No.: 37535-85-6
M. Wt: 207.34 g/mol
InChI Key: HDNBURQUHPVRLR-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-methylpropyl)-2,3-dihydro-1,3-benzothiazole is an organic compound with a complex structure that includes a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-methylpropyl)-2,3-dihydro-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with isobutyraldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzothiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-methylpropyl)-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups into the benzothiazole ring.

Scientific Research Applications

2-Methyl-2-(2-methylpropyl)-2,3-dihydro-1,3-benzothiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-methylpropyl)-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-propanol: A simple alcohol with similar structural features.

    2-Methyl-2-propanamine: An amine with a similar carbon skeleton.

    2-Methylpropyl propanoate: An ester with a related structure.

Uniqueness

What sets 2-Methyl-2-(2-methylpropyl)-2,3-dihydro-1,3-benzothiazole apart from these similar compounds is its benzothiazole ring, which imparts unique chemical properties and potential applications. The presence of the benzothiazole ring allows for a wider range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

37535-85-6

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

2-methyl-2-(2-methylpropyl)-3H-1,3-benzothiazole

InChI

InChI=1S/C12H17NS/c1-9(2)8-12(3)13-10-6-4-5-7-11(10)14-12/h4-7,9,13H,8H2,1-3H3

InChI Key

HDNBURQUHPVRLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(NC2=CC=CC=C2S1)C

Origin of Product

United States

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